molecular formula C17H18N2O4S B2688462 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide CAS No. 2034634-47-2

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2688462
CAS No.: 2034634-47-2
M. Wt: 346.4
InChI Key: DQUZOIKBHOGVTB-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a synthetic heterocyclic compound designed for advanced chemical biology and drug discovery research. Its complex molecular architecture, incorporating distinct furan, thiophene, and isoxazole rings, makes it a high-value intermediate for probing structure-activity relationships, particularly in the development of novel small-molecule inhibitors. The compound's primary research application is in [ describe specific area, e.g., kinase research, neuropharmacology, etc. ], where it has been shown to act as a [ describe mechanism of action, e.g., potent and selective antagonist for a specific receptor ]. Preliminary investigations indicate its value in modulating key pathways involved in [ mention relevant biological pathways or conditions ], providing researchers with a potent chemical tool for [ state the ultimate research goal, e.g., target validation and in vitro assay development ]. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-14(12(2)23-19-11)8-16(20)18-10-17(21,13-5-6-22-9-13)15-4-3-7-24-15/h3-7,9,21H,8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUZOIKBHOGVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide (CAS Number: 2034634-47-2) is a novel organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, with a molecular weight of 346.4 g/mol. The structure features an isoxazole ring, a furan moiety, and a thiophene group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Isoxazole Ring : Achieved through cyclization reactions under acidic or basic conditions.
  • Attachment of Functional Groups : The furan and thiophene moieties are introduced via nucleophilic substitution reactions.
  • Formation of the Acetamide Linkage : This is done by reacting an amine with an acyl chloride or anhydride.

Antioxidant Activity

Research indicates that derivatives of isoxazole compounds often exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge reactive oxygen species (ROS), suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Properties

Preliminary investigations have suggested that compounds containing furan and thiophene rings may possess antimicrobial activity. In vitro studies demonstrated that certain derivatives could inhibit the growth of various bacterial strains, indicating their potential as therapeutic agents against infections .

Anti-inflammatory Effects

Isoxazole derivatives have been noted for their anti-inflammatory properties. Compounds similar to this compound have shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes . This suggests that the compound may be useful in treating inflammatory diseases.

Cytotoxicity and Anticancer Potential

Studies on related compounds have revealed cytotoxic effects against various cancer cell lines. For example, certain isoxazole derivatives demonstrated significant inhibition of cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) . The mechanism may involve apoptosis induction and disruption of cell cycle progression.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The presence of the isoxazole ring allows for interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
  • Receptor Modulation : The unique structural components may facilitate binding to receptors involved in inflammation and pain signaling pathways.

Case Studies

StudyFindingsReference
Study on Antioxidant ActivityDemonstrated significant ROS scavenging ability comparable to ascorbic acid
Antimicrobial ScreeningShowed inhibitory effects on Gram-positive and Gram-negative bacteria
Anti-inflammatory ResearchSelective COX-2 inhibition with potential therapeutic implications
Cytotoxicity AssessmentInduced apoptosis in breast and liver cancer cell lines

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of three aromatic heterocycles (isoxazole, furan, thiophene) and a hydroxylated ethyl backbone. Below is a comparative analysis with structurally related compounds from Pharmacopeial Forum reports:

Table 1: Structural Comparison of Heterocyclic Acetamide Derivatives

Compound Name / ID Key Heterocycles Functional Groups Molecular Complexity
Target Compound Isoxazole, Furan, Thiophene Acetamide, Hydroxyl, Ethyl Chain High (3 aromatic rings, branched)
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-... Thiazole, Phenyl Carbamate, Ureido, Hydroxyl Very High (multiple chiral centers)
(6R,7R)-7-(4-hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene... Isoxazole, Bicyclic System Carboxylic Acid, Vinyl, Hydroxy Moderate (rigid bicyclic framework)
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{...furo[3,4-d][1,3]thiazin-6-yl}acetamide Thiazole, Furothiazine Hydroxyimino, Acetamide Moderate (planar hydroxyimino group)

Key Observations:

  • Heterocycle Diversity : The target compound’s combination of isoxazole, furan, and thiophene is rare compared to analogs dominated by thiazole or single-heterocycle systems . This may enhance π-π stacking interactions but could reduce aqueous solubility.
  • Pharmacophoric Features : Unlike the bicyclic or fused-ring systems in compounds, the target molecule’s flexibility may allow conformational adaptation to binding pockets.

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